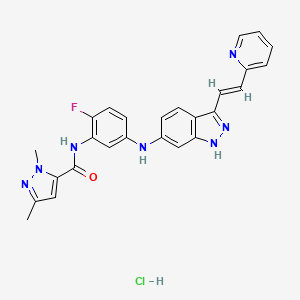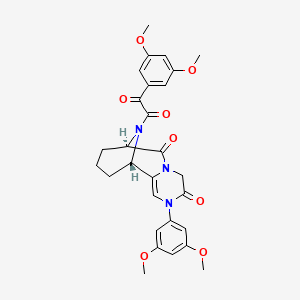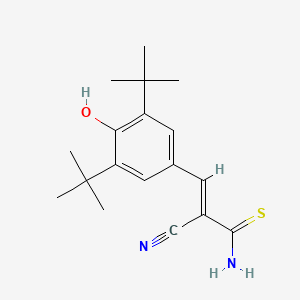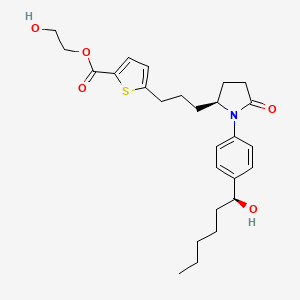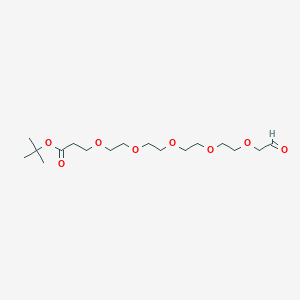
Ald-CH2-PEG5-t-butyl ester
Overview
Description
Ald-CH2-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker . It is an aldehyde PEG linker that is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation . The PEG5 spacer of the compound improves aqueous solubility .
Synthesis Analysis
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs, which often have limited half-lives and poor stability in vivo . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body .Molecular Structure Analysis
The molecular formula of Ald-CH2-PEG5-t-butyl ester is C17H32O8 . It has a molecular weight of 364.4 g/mol . The functional group of this compound is aldehyde/t-butyl ester .Chemical Reactions Analysis
Ald-CH2-PEG5-t-butyl ester is reactive with aminooxy-containing molecules . The t-butyl ester can be removed under acidic conditions for further conjugation .Physical And Chemical Properties Analysis
Ald-CH2-PEG5-t-butyl ester has a molecular weight of 364.4 g/mol . Its molecular formula is C17H32O8 .Scientific Research Applications
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker . PEG linkers are often used in the field of drug delivery . They can be attached to drugs to improve their solubility, stability, and safety .
This particular PEG linker, “Ald-CH2-PEG5-t-butyl ester”, has an aldehyde functional group that is reactive with aminooxy-containing molecules . This means it can be used to attach drugs or other molecules to the PEG linker. The t-butyl ester can be removed under acidic conditions for further conjugation .
The PEG5 spacer of the compound improves aqueous solubility . This could be beneficial in drug delivery applications, as it could help the drug to be more effectively distributed in the body.
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker that is often used in the field of drug delivery . Here are some potential applications based on its properties:
-
Drug Delivery
- The PEG linker can be attached to drugs to improve their solubility, stability, and safety .
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” is reactive with aminooxy-containing molecules , which means it can be used to attach drugs or other molecules to the PEG linker.
- The t-butyl ester can be removed under acidic conditions for further conjugation .
- The PEG5 spacer of the compound improves aqueous solubility , which could be beneficial in drug delivery applications as it could help the drug to be more effectively distributed in the body.
-
Bioconjugation
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” can react with aminooxy-containing molecules , which makes it useful for bioconjugation, a process that involves attaching two or more biomolecules together.
- The t-butyl ester can be removed under acidic conditions for further conjugation , which provides flexibility in the bioconjugation process.
-
Protein Pegylation
-
Nanoparticle Surface Modification
-
Polymer Synthesis
-
Biosensor Development
“Ald-CH2-PEG5-t-butyl ester” is a type of Polyethylene Glycol (PEG) linker that is often used in the field of drug delivery . Here are some potential applications based on its properties:
-
Drug Delivery
- The PEG linker can be attached to drugs to improve their solubility, stability, and safety .
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” is reactive with aminooxy-containing molecules , which means it can be used to attach drugs or other molecules to the PEG linker.
- The t-butyl ester can be removed under acidic conditions for further conjugation .
- The PEG5 spacer of the compound improves aqueous solubility , which could be beneficial in drug delivery applications as it could help the drug to be more effectively distributed in the body.
-
Bioconjugation
- The aldehyde functional group of “Ald-CH2-PEG5-t-butyl ester” can react with aminooxy-containing molecules , which makes it useful for bioconjugation, a process that involves attaching two or more biomolecules together.
- The t-butyl ester can be removed under acidic conditions for further conjugation , which provides flexibility in the bioconjugation process.
-
Protein Pegylation
-
Nanoparticle Surface Modification
-
Polymer Synthesis
-
Biosensor Development
Safety And Hazards
Future Directions
Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body . This suggests that Ald-CH2-PEG5-t-butyl ester has potential applications in the field of pharmaceutical research and development .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNETSNXAZWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG5-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



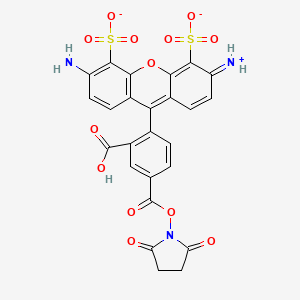
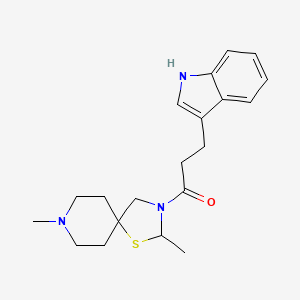
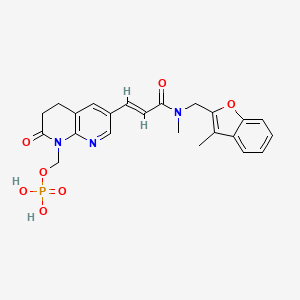
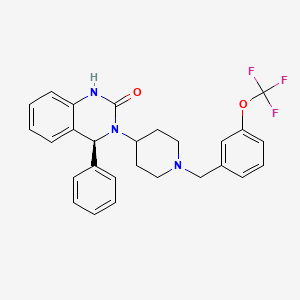
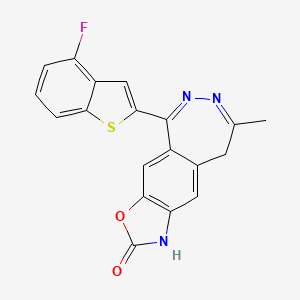
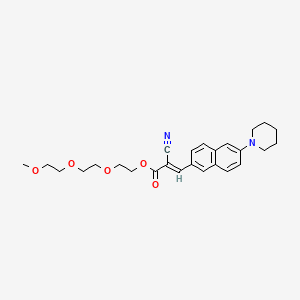
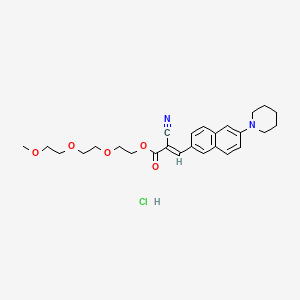
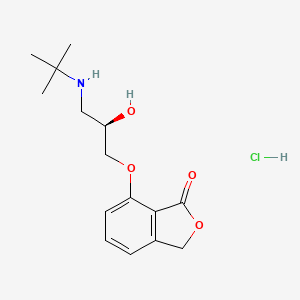
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
